1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
Description
Properties
Molecular Formula |
C5H7F3N4 |
|---|---|
Molecular Weight |
180.13 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C5H7F3N4/c1-2(9)3-10-4(12-11-3)5(6,7)8/h2H,9H2,1H3,(H,10,11,12) |
InChI Key |
ABSUTWXXCSJXDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NN1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core with Trifluoromethyl Substitution
- The triazole ring is commonly constructed via cyclization reactions involving hydrazine derivatives and nitrile or amide precursors.
- The trifluoromethyl group is introduced either by using trifluoromethyl-substituted starting materials or by trifluoromethylation reactions on the triazole ring.
- Microwave-assisted synthesis has been reported to efficiently promote cyclization and substitution reactions, yielding 3,5-disubstituted 1,2,4-triazoles with high purity and yield under mild conditions (e.g., 120 °C for 15 minutes in DMF).
Introduction of the Ethan-1-amine Side Chain
- The ethanamine moiety is typically introduced via nucleophilic substitution or reductive amination on an appropriate intermediate bearing a leaving group or carbonyl functionality adjacent to the triazole ring.
- For example, intermediates such as 4-{5-[2-fluorophenyl]-1H-1,2,4-triazol-3-yl}piperazine can be converted into ethanamine derivatives by reaction with amine sources under controlled conditions.
- Protection and deprotection strategies (e.g., Boc protection) may be employed to facilitate selective functionalization and avoid side reactions.
Representative Synthetic Route Example
This method highlights the use of microwave-assisted cyclization and standard organic transformations to build the triazole ring and introduce the ethanamine group.
Alternative Synthetic Strategies
- Other methods involve direct construction of the triazole ring from hydrazine derivatives and trifluoromethyl-substituted nitriles or esters, followed by amination steps.
- Use of coupling reagents such as EDCI.HCl and HOBT in dichloromethane facilitates amide bond formation in related triazole derivatives, which can be adapted for ethanamine introduction.
- Isocyanate coupling to form urea derivatives from triazole amines is also reported, indicating versatility in functional group transformations.
- The synthesized compounds typically exhibit melting points in the range of 118–122 °C for intermediates and up to 254–290 °C for related triazole amine hydrochlorides, indicating purity and structural integrity.
- Spectroscopic data such as ^1H NMR, ^13C NMR, IR, and mass spectrometry confirm the structure. For example, ^1H NMR signals corresponding to aromatic protons, methylene groups adjacent to nitrogen, and trifluoromethyl substituents are diagnostic.
- High-resolution mass spectrometry (HRMS) data match calculated molecular weights precisely, e.g., 257.1009 Da for triazole amine hydrochlorides, supporting correct molecular formulation.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazoles and amine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. For instance, in its antimalarial application, it inhibits the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folate in malaria parasites . This inhibition disrupts the parasite’s ability to replicate and survive.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of triazole-ethylamine derivatives is highly dependent on the substituents at the 5-position of the triazole ring. Below is a comparative analysis of key analogues:
Key Observations:
- Trifluoromethyl (-CF₃): The -CF₃ group in the target compound confers superior metabolic stability compared to non-fluorinated substituents (e.g., methoxy or thiophenyl groups) due to its strong electron-withdrawing nature and resistance to oxidative degradation .
- Biphenyl Substituents (e.g., LK00764): Bulky aryl groups like 4′-chloro-biphenyl enhance TAAR1 binding affinity but may reduce solubility, necessitating hydrochloride salt formulations for improved bioavailability .
Pharmacological Activity
- TAAR1 Agonism: The target compound and LK00764 exhibit full TAAR1 agonism, critical for modulating dopaminergic and serotonergic pathways in schizophrenia . In contrast, 2-(5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine shows partial agonism, highlighting the importance of substituent bulkiness and electronic effects .
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., LK00764) improve aqueous solubility, whereas neutral trifluoromethyl derivatives may require formulation optimization .
- Thermal Stability: Melting points for hydrochloride salts range from 234–235°C (e.g., 2-(5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride), indicating robust crystalline stability .
Biological Activity
1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine is a compound belonging to the triazole class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, antiviral, and anticancer effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of a trifluoromethyl group and a triazole ring. The molecular formula is , with a molecular weight of approximately 202.13 g/mol.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, including 1-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine, it was found to have notable activity against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The compound showed an MIC of 8 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity compared to standard antibiotics such as ampicillin .
Antiviral Activity
In the context of viral infections, particularly those caused by coronaviruses, triazole compounds have been investigated for their inhibitory effects on viral replication. A study indicated that derivatives similar to 1-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine exhibited promising antiviral activity against SARS-CoV-2.
| Compound | EC50 (µM) | Selectivity Index |
|---|---|---|
| 1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine | 4.66 ± 0.58 | >20 |
The selectivity index indicates that the compound is less toxic to host cells while effectively inhibiting viral replication .
Anticancer Activity
The potential anticancer properties of triazole derivatives have also been explored. In vitro studies demonstrated that 1-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine could inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .
The biological activities of triazole compounds are often attributed to their ability to inhibit specific enzymes or pathways within microbial or cancerous cells. For instance, triazoles can interfere with the synthesis of nucleic acids or essential proteins required for cell survival and replication.
Case Study 1: Antiviral Efficacy
A clinical trial evaluated the efficacy of a triazole compound similar to 1-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine in patients with COVID-19. The trial reported a significant reduction in viral load in treated patients compared to controls.
Case Study 2: Antimicrobial Resistance
Another study focused on the use of this compound in overcoming antibiotic resistance in Staphylococcus aureus. The results indicated that combining the triazole with traditional antibiotics enhanced their effectiveness against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
